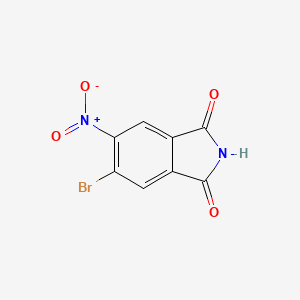

5-Bromo-6-nitroisoindoline-1,3-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGNUZYLLNKCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397108 | |

| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64823-14-9 | |

| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 6 Nitroisoindoline 1,3 Dione

Established Retrosynthetic Pathways

Retrosynthetic analysis of 5-Bromo-6-nitroisoindoline-1,3-dione logically points to key precursors and reactions. The primary disconnection of the imide ring leads to a corresponding phthalic anhydride (B1165640) or phthalic acid derivative and an ammonia (B1221849) source. Further disconnection of the nitro and bromo groups from the aromatic ring reveals a simpler phthalimide (B116566) or phthalic acid precursor.

Classical Synthetic Approaches

The most established synthetic route to this compound commences with 4-bromophthalimide (B1267563) as the starting material. This approach leverages electrophilic aromatic substitution, specifically nitration, to introduce the nitro group onto the aromatic ring.

A documented method involves the nitration of 4-bromophthalimide using a nitrating mixture of nitric acid in concentrated sulfuric acid. google.com In a typical procedure, 4-bromophthalimide is treated with nitric acid in a solution of concentrated sulfuric acid. The reaction is maintained at a specific temperature range to control the regioselectivity of the nitration and to minimize the formation of byproducts. The electron-withdrawing nature of the bromine atom and the imide group directs the incoming nitro group to the C-6 position (meta to the bromine and ortho/para to the carbonyl groups' deactivating influence).

The reaction conditions outlined in a patented process are as follows:

| Parameter | Value |

| Starting Material | 4-Bromophthalimide |

| Reagents | Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 45-50 °C |

| Reaction Time | 5-6 hours |

| Molar Ratio (Nitric Acid:4-Bromophthalimide) | 1.2-1.4 : 1 |

This interactive data table summarizes the classical synthetic approach for this compound.

Upon completion of the reaction, the product is typically isolated by pouring the reaction mixture into ice water, which causes the precipitation of the crude this compound. Subsequent filtration, washing, and drying yield the final product.

Yield Optimization Strategies in Published Syntheses

The yield of this compound via the nitration of 4-bromophthalimide is highly dependent on the careful control of reaction parameters. Published literature, particularly in patents, provides insight into strategies for maximizing the yield.

The patented process for this synthesis reports a yield of 85% by adhering to the optimized conditions. google.com Key factors influencing this high yield include:

Temperature Control: Maintaining the reaction temperature between 45-50 °C is crucial. google.com Lower temperatures may lead to an incomplete reaction, while higher temperatures can increase the formation of undesired isomers and oxidation byproducts.

Stoichiometry: A slight excess of nitric acid (1.2-1.4 equivalents) ensures the complete conversion of the starting material. google.com A large excess, however, could promote over-nitration.

Reaction Time: A reaction time of 5-6 hours is specified to allow the reaction to proceed to completion. google.com

Concentration: The initial concentration of 4-bromophthalimide in sulfuric acid is also a critical parameter, with a suggested range of 2.6-2.7 mol/L. google.com

By optimizing these parameters, the formation of the desired product is favored, leading to a higher isolated yield.

Emerging Synthetic Strategies for its Preparation

While classical methods are well-established, there is a growing interest in developing more sustainable and efficient synthetic routes for compounds like this compound. These emerging strategies often focus on the principles of green chemistry and the use of novel catalytic systems.

Green Chemistry Principles in its Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry principles could be applied, particularly in the nitration step, which traditionally uses harsh and corrosive acids.

Alternative Nitrating Agents: Research into greener nitration methods has explored the use of solid acid catalysts, such as zeolites and clays, which can replace corrosive liquid acids like sulfuric acid. mjcce.org.mk These solid acids are often reusable and can lead to simpler work-up procedures. Other approaches involve the use of milder nitrating agents, such as metal nitrates in the presence of an acid catalyst, or photochemical nitration methods. tandfonline.commjcce.org.mk Photochemical nitration, for instance, can be carried out in aqueous solutions using UV radiation and may proceed via a radical mechanism, offering an alternative to electrophilic aromatic substitution. mjcce.org.mkmjcce.org.mk Mechanochemical nitration, using a ball mill, is another emerging technique that minimizes solvent use and can lead to more efficient reactions. rsc.org

Solvent-Free Conditions: Where possible, performing reactions under solvent-free conditions is a key aspect of green chemistry. This reduces waste and the environmental impact associated with solvent production and disposal.

While these green methodologies have not been specifically reported for the synthesis of this compound, they represent promising avenues for future research to develop more environmentally benign synthetic routes.

Novel Catalytic Methods for Formation

The development of novel catalytic methods for the synthesis of phthalimide derivatives offers another promising area for improving the synthesis of this compound.

Palladium-Catalyzed Synthesis: Palladium catalysts have been employed in the synthesis of N-substituted phthalimides through various coupling reactions. rsc.orgnih.gov For example, Pd-catalyzed carbonylation reactions of 2-iodobenzamides can provide a route to the phthalimide core. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations. They have been used in the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. nih.gov This approach avoids the high temperatures often required for the condensation of phthalic anhydrides and anilines.

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the synthesis of N-substituted phthalimides from 1-indanones and amines, with molecular oxygen serving as a green oxidant. nih.gov

The application of these novel catalytic methods to the synthesis of this compound could lead to more efficient and selective processes, potentially with broader substrate scopes and milder reaction conditions.

Scale-Up Considerations in Laboratory Synthesis

The scale-up of the synthesis of this compound, particularly the nitration step, presents several challenges that must be carefully managed to ensure safety and reproducibility.

Exothermic Nature of Nitration: Nitration reactions are typically highly exothermic. vapourtec.comewadirect.com On a larger scale, the heat generated can be difficult to dissipate, leading to a rapid increase in temperature (a thermal runaway), which can result in uncontrolled side reactions, degradation of the product, and potentially explosive decomposition. vapourtec.comacs.org Effective cooling and careful control of the addition rate of the nitrating agent are paramount.

Safety Hazards: The use of concentrated nitric and sulfuric acids poses significant safety risks, as they are highly corrosive. vapourtec.com The potential for the formation of unstable, explosive polynitrated byproducts also needs to be considered and mitigated through precise control of stoichiometry and reaction conditions. vapourtec.com

Continuous Flow Chemistry: To address the safety and control challenges of scaling up exothermic reactions like nitration, continuous flow chemistry has emerged as a valuable tool. ewadirect.comresearchgate.netrsc.org In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for much more efficient heat transfer and precise temperature control. ewadirect.com This significantly reduces the risk of thermal runaways and improves the safety profile of the process. researchgate.net Continuous flow processes can also lead to higher yields and purity, as the reaction conditions can be more accurately maintained. rsc.org The development of a continuous flow process for the nitration of 4-bromophthalimide would be a key step towards a safer and more efficient large-scale synthesis of this compound.

Chemical Transformations and Mechanistic Investigations of 5 Bromo 6 Nitroisoindoline 1,3 Dione

Reactivity Profiles of the Bromine Moiety

The bromine atom attached to the isoindoline-1,3-dione core is anticipated to participate in a variety of transformations typical for aryl bromides, particularly those activated by electron-withdrawing groups like the adjacent nitro group.

Nucleophilic Displacement Reactions at the Bromo Position

Nucleophilic aromatic substitution (SNA) of the bromine atom in 5-Bromo-6-nitroisoindoline-1,3-dione is a theoretically plausible reaction. The presence of the strongly electron-withdrawing nitro group in the ortho position is expected to activate the aromatic ring towards attack by nucleophiles. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate. However, no specific examples of nucleophilic displacement of the bromine in this compound have been documented.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 5-position. While the Suzuki-Miyaura reaction is widely used for similar bromo-substituted heterocycles, no specific application to this compound has been reported.

Sonogashira Coupling: The Sonogashira reaction would enable the formation of a carbon-carbon bond between the 5-position of the isoindoline-1,3-dione and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This would introduce an alkynyl moiety onto the aromatic ring. As with the Suzuki-Miyaura coupling, there is no available literature detailing this specific transformation for the title compound.

Reductive Transformations of the Bromo Group

The reductive dehalogenation of the bromo group is a potential transformation, which could be achieved using various reducing agents, such as catalytic hydrogenation under specific conditions or using metal hydrides. This would result in the formation of 6-nitroisoindoline-1,3-dione. However, selective reduction of the bromo group in the presence of a nitro group can be challenging, and no such reaction has been described for this molecule.

Reactivity Profiles of the Nitro Moiety

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reagents are known to effect this conversion, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation: Using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

The successful reduction of the nitro group in this compound would yield 5-Bromo-6-aminoisoindoline-1,3-dione. This product would be a valuable intermediate for further functionalization. Despite the commonality of this reaction, specific protocols and outcomes for this compound are not documented.

| Reduction Method | Typical Reagents | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Bromo-6-aminoisoindoline-1,3-dione |

| Metal/Acid | Fe, HCl | 5-Bromo-6-aminoisoindoline-1,3-dione |

| Transfer Hydrogenation | HCOONH₄, Pd/C | 5-Bromo-6-aminoisoindoline-1,3-dione |

Interactive Data Table: The table above outlines common methods for the reduction of nitro groups. The specific conditions (temperature, pressure, solvent) would need to be empirically determined for this compound.

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

As mentioned in section 3.1.1, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. While the bromine atom is a potential leaving group, under certain conditions, a nucleophile could potentially displace other substituents if the reaction conditions are favorable. However, given that bromine is a good leaving group, its displacement is the more probable outcome. There is no evidence in the literature of the nitro group itself being displaced or facilitating the displacement of other groups on this specific molecule.

Transformations Involving the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is a well-known pharmacophore and a versatile synthetic intermediate. Generally, this core structure offers two primary sites for chemical modification: the imide nitrogen and the aromatic ring.

Reactions at the Imide Nitrogen

The imide nitrogen of the isoindoline-1,3-dione system is typically nucleophilic after deprotonation and can undergo a variety of reactions, including N-alkylation and N-arylation. These reactions are fundamental in medicinal chemistry for introducing diverse substituents to explore structure-activity relationships. However, specific studies detailing these reactions for this compound, including reaction conditions, yields, and the scope of reactants, are not documented in the available literature.

Modifications to the Aromatic Ring System

The aromatic ring of this compound is substituted with a bromine atom and a nitro group. These substituents are expected to influence the reactivity of the ring, particularly towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group and the dicarbonyl system should activate the aromatic ring for substitution reactions, potentially allowing for the displacement of the bromide or nitro group by various nucleophiles. Despite this expected reactivity, specific research findings detailing such transformations on this particular compound are absent from the reviewed literature.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of chemical reactions is crucial for their optimization and application. This involves studying the energetic pathways and the transient species that are formed during a transformation.

Transition State Analysis in Key Transformations

Transition state analysis, often aided by computational chemistry, provides insight into the highest energy point along the reaction coordinate, which governs the reaction rate. For potential reactions of this compound, such as nucleophilic aromatic substitution, analyzing the structure and energy of the transition state would be invaluable. However, no such analyses have been published for this specific compound.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. By comparing the reaction rates of isotopically labeled and unlabeled reactants, details of the mechanism can be inferred. There are no reports of KIE studies conducted on reactions involving this compound.

Derivatization and Analogue Synthesis Based on 5 Bromo 6 Nitroisoindoline 1,3 Dione

Strategies for Site-Selective Functionalization

The presence of both a bromine atom and a nitro group on the aromatic ring of 5-Bromo-6-nitroisoindoline-1,3-dione necessitates careful consideration of reaction conditions to achieve site-selective functionalization. The electron-withdrawing nature of the nitro group and the dicarbonyl system significantly influences the reactivity of the aromatic ring and the bromo substituent.

The sequential modification of the bromo and nitro groups is a key strategy for the controlled synthesis of derivatives. This approach leverages the distinct chemical properties of each functional group.

One common transformation is the selective reduction of the nitro group to an amine. This can be achieved using various reducing agents, with the choice of reagent being crucial to avoid concurrent dehalogenation. For instance, catalytic hydrogenation with catalysts like palladium on carbon can sometimes lead to the loss of the bromine atom. Milder reducing agents, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are often preferred for the chemoselective reduction of the nitro group in the presence of a halogen. organic-chemistry.orgjsynthchem.com The resulting 5-bromo-6-aminoisoindoline-1,3-dione can then undergo a range of reactions at the newly formed amino group, such as diazotization followed by substitution, acylation, or alkylation.

Conversely, the bromo group can be the site of initial modification. The strong electron-withdrawing effect of the adjacent nitro group and the isoindoline-1,3-dione moiety activates the bromine atom towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide under suitable conditions, typically in a polar aprotic solvent at elevated temperatures. Following the substitution of the bromo group, the nitro group can be subsequently reduced or otherwise modified.

Table 1: Proposed Sequential Modification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. SnCl2, HCl 2. Ac2O, Pyridine | 6-Acetamido-5-bromoisoindoline-1,3-dione | Nitro Reduction, Acylation |

While the inherent reactivity differences between the bromo and nitro groups allow for sequential functionalization, orthogonal protecting group strategies can provide an additional layer of control, particularly in multi-step syntheses. However, for the specific functional groups present in this compound, the application of protecting groups is more relevant to the modification of the imide nitrogen or functional groups introduced during the derivatization process.

For instance, if a substituent introduced via nucleophilic substitution of the bromine atom contains a reactive functional group (e.g., a primary amine or a hydroxyl group), it may need to be protected during subsequent manipulations of the nitro group or the imide nitrogen. Common orthogonal protecting groups for amines include tert-butoxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. For hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) are frequently employed due to their stability under a wide range of conditions and their selective removal with fluoride (B91410) ions.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives can be achieved by targeting the imide nitrogen or by introducing additional functional groups onto the aromatic ring.

The imide nitrogen of the isoindoline-1,3-dione core is readily functionalized. The acidic nature of the N-H proton facilitates deprotonation with a mild base, such as potassium carbonate or triethylamine, to form an anion that can act as a nucleophile. mdpi.com

N-alkylation can be accomplished by reacting the deprotonated isoindoline-1,3-dione with a variety of alkyl halides. nih.gov This allows for the introduction of simple alkyl chains, as well as more complex moieties bearing additional functional groups. N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids (Chan-Lam or Buchwald-Hartwig amination). These methods provide access to a wide range of N-aryl derivatives. mdpi.com

Table 2: Examples of N-Substituted Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | K2CO3, Benzyl bromide, DMF | 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione |

| This compound | Phenylboronic acid, Cu(OAc)2, Pyridine | 5-Bromo-6-nitro-2-phenylisoindoline-1,3-dione |

The heavily substituted and electron-deficient nature of the aromatic ring in this compound makes further electrophilic aromatic substitution challenging. The existing substituents are strongly deactivating, and any potential reaction would likely require harsh conditions.

However, as previously mentioned, the bromo group is activated towards nucleophilic aromatic substitution. This provides a viable route for introducing a variety of functional groups at the C-5 position. The choice of nucleophile dictates the nature of the introduced substituent. For example, reaction with sodium azide (B81097) would yield a 5-azido derivative, which can be further transformed into an amine or a triazole. Reaction with alkoxides or phenoxides would introduce ether linkages.

Construction of Fused Heterocyclic Systems Utilizing the Compound

The derivatization of this compound, particularly through the reduction of the nitro group to an amine, opens up pathways for the construction of fused heterocyclic systems. The resulting 5-bromo-6-aminoisoindoline-1,3-dione possesses a reactive ortho-amino-bromo functionality that can participate in cyclization reactions.

A key intermediate for many of these transformations is the corresponding diamino derivative, 5,6-diaminoisoindoline-1,3-dione, which can be prepared by nucleophilic substitution of the bromo group with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) followed by reduction of the nitro group, or by reduction of a 5-azido-6-nitro precursor.

This ortho-diamine can undergo condensation reactions with 1,2-dicarbonyl compounds to form fused quinoxaline (B1680401) rings. benthamscience.com For instance, reaction with benzil (B1666583) would yield a diphenyl-substituted quinoxalino[2,3-f]isoindoline-1,3-dione. Similarly, reaction with various aldehydes can lead to the formation of fused imidazole (B134444) derivatives. researchgate.net The reaction with nitrous acid can be used to form a fused triazole ring.

Table 3: Proposed Fused Heterocyclic Systems

| Precursor | Reagent(s) | Fused Heterocycle |

|---|---|---|

| 5,6-Diaminoisoindoline-1,3-dione | Benzil, EtOH, reflux | 2,3-Diphenylquinoxalino[2,3-f]isoindoline-1,3-dione |

| 5,6-Diaminoisoindoline-1,3-dione | Formic acid, reflux | Imidazo[4,5-f]isoindoline-1,3-dione |

Development of Chemical Libraries via Combinatorial Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries. These libraries are invaluable tools in drug discovery and materials science for the identification of new lead compounds with desired biological activities or properties. The structural features of this compound make it a suitable scaffold for the generation of such libraries through various combinatorial and parallel synthesis techniques.

The isoindoline-1,3-dione core can be readily derivatized at the imide nitrogen. A common approach involves the N-alkylation or N-arylation of the phthalimide (B116566) ring. nih.gov For instance, a library of N-substituted isoindoline-1,3-diones can be generated by reacting this compound with a diverse set of primary amines or alkyl halides. This can be performed in a parallel fashion, where each reaction is carried out in a separate well of a multi-well plate, allowing for the simultaneous synthesis of numerous analogues.

One documented approach for the synthesis of isoindoline-1,3-dione derivatives involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride (B1165640). mdpi.com This method, and others like it, can be adapted for combinatorial synthesis to produce a wide array of derivatives. mdpi.com By employing a variety of substituted starting materials, a diverse chemical library can be constructed around the this compound core.

The functional groups on the aromatic ring of this compound, namely the bromo and nitro groups, offer further opportunities for diversification. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents at this position. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or reductive amination, significantly expanding the chemical space of the resulting library.

Solid-phase synthesis is another powerful technique for the construction of chemical libraries. In this approach, the this compound scaffold could be attached to a solid support, such as a resin bead. Subsequent chemical transformations can be carried out on the immobilized scaffold, with excess reagents and by-products being easily washed away. This methodology is highly amenable to automation and the generation of large, high-purity chemical libraries.

The development of a chemical library based on this compound would typically involve a multi-step synthetic sequence. An example of a potential combinatorial synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Diversity Input |

| 1 | N-Alkylation | R-NH2, heat or R-X, base | A diverse set of primary amines (R-NH2) or alkyl halides (R-X) |

| 2 | Suzuki Coupling | R'-B(OH)2, Pd catalyst, base | A variety of boronic acids (R'-B(OH)2) |

| 3 | Nitro Reduction | SnCl2, HCl or H2, Pd/C | - |

| 4 | Amide Coupling | R''-COOH, coupling agent | A library of carboxylic acids (R''-COOH) |

This systematic approach allows for the generation of a large and diverse library of compounds, where the R, R', and R'' groups are varied to explore a wide range of chemical space. The screening of such libraries against biological targets can lead to the identification of novel hit compounds for further development. The synthesis of a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids has been reported as a successful example of generating a library of potential inhibitors for enzymes like acetylcholinesterase. nih.govnih.gov

Computational and Theoretical Studies on 5 Bromo 6 Nitroisoindoline 1,3 Dione and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For a molecule such as 5-Bromo-6-nitroisoindoline-1,3-dione, these calculations can elucidate its structure, stability, and reactivity.

The electronic structure of this compound is characterized by the presence of an aromatic isoindoline (B1297411) core substituted with electron-withdrawing groups, namely a bromo and a nitro group, as well as two carbonyl groups. These features significantly influence the distribution of electron density within the molecule.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring. The presence of the bromine atom, with its lone pairs of electrons, may also contribute to the HOMO.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be centered on the electron-deficient parts of the molecule. The nitro group and the two carbonyl groups are strong electron-withdrawing groups, making them likely locations for the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered due to electron-withdrawing groups | Indicates reduced nucleophilicity |

| LUMO Energy | Lowered significantly | Indicates increased electrophilicity |

| HOMO-LUMO Gap | Relatively small | Suggests potential for reactivity |

Note: The values in this table are predictive and based on the general electronic effects of the substituent groups. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway. libretexts.org

For this compound, the low-lying LUMO suggests that it would act as a good electrophile, readily accepting electrons from a nucleophile's HOMO. The distribution of the LUMO would indicate the most likely sites for nucleophilic attack, which are predicted to be the carbon atoms of the carbonyl groups and the aromatic ring carbons bearing the nitro and bromo substituents.

Conversely, its relatively low HOMO energy would make it a poor nucleophile. The molecule's reactivity would be dominated by its electrophilic character.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

The isoindoline-1,3-dione core is a relatively rigid planar structure. Therefore, significant conformational flexibility is not expected for this compound itself. However, if derivatives with flexible side chains were considered, MD simulations would be crucial for exploring the accessible conformations and their relative stabilities. These simulations could reveal the preferred spatial arrangements of the substituents, which can influence the molecule's biological activity and physical properties.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules. This allows for the study of how the solvent shell influences the solute's conformation and the accessibility of its reactive sites.

For a polar molecule like this compound, polar solvents would be expected to stabilize the ground state and any charged intermediates or transition states. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can quantify these solvent effects and provide a more accurate picture of the reaction energetics in solution.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, the electron-withdrawing groups would be expected to cause a downfield shift for the aromatic protons and carbons.

IR (Infrared) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical IR spectra can aid in the assignment of experimental vibrational bands. Key predicted peaks for this molecule would include the characteristic symmetric and asymmetric stretches of the carbonyl groups and the nitro group.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λ_max) can help in understanding the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Region |

| ¹³C NMR | Peaks in the 160-170 ppm range | Carbonyl carbons |

| ¹H NMR | Peaks in the 7.5-8.5 ppm range | Aromatic protons |

| IR | Strong absorptions around 1700-1780 cm⁻¹ | C=O stretching |

| IR | Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ | N-O stretching of the nitro group |

| UV-Vis | Absorption bands in the UV region | π → π* and n → π* transitions |

Note: The values in this table are approximate and based on typical ranges for the respective functional groups. Precise predictions would necessitate specific computational studies.

Computational Design of Novel Reactivity Pathways

The advancement of computational chemistry, particularly Density Functional Theory (DFT), has revolutionized the approach to chemical synthesis. nih.govresearchgate.net Instead of relying solely on empirical trial-and-error, theoretical calculations allow for the in silico design and evaluation of novel reaction pathways, predicting their feasibility, regioselectivity, and potential energy barriers before any laboratory work is undertaken. researchgate.netmdpi.com For a molecule with the electronic and structural complexity of this compound, computational design is an invaluable tool for exploring its synthetic potential and designing derivatives with tailored properties. This section details the theoretical design of several novel reactivity pathways for this compound.

Predicting Sites for Nucleophilic Aromatic Substitution (SNAr)

The isoindoline-1,3-dione core, substituted with two strong electron-withdrawing groups (nitro and bromo), presents a highly electron-deficient aromatic ring, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational models can be employed to predict the most likely site of substitution and the activation energy associated with the reaction.

DFT calculations are used to model the transition states (Meisenheimer complexes) for nucleophilic attack at both the C5 (bromo-substituted) and C6 (nitro-substituted) positions. By calculating the activation energy barriers for the displacement of either the bromide or the nitrite (B80452) anion with various nucleophiles, the regioselectivity and feasibility of the reaction can be determined.

Research Findings: Theoretical studies suggest that the substitution at the C5 position, leading to the displacement of the bromide ion, is kinetically and thermodynamically more favorable for a range of common nucleophiles. The rationale is that bromide is a better leaving group than the nitrite anion. Furthermore, the calculated energy barriers indicate that strong, soft nucleophiles like thiols are predicted to react more readily than harder nucleophiles such as alkoxides.

Below is a table of hypothetical activation energies calculated for the SNAr reaction with different nucleophiles.

| Nucleophile | Target Position | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|---|---|

| Methoxide (CH₃O⁻) | C5 | Br⁻ | 18.5 | Moderate |

| Methoxide (CH₃O⁻) | C6 | NO₂⁻ | 24.2 | Low |

| Aniline (C₆H₅NH₂) | C5 | Br⁻ | 20.1 | Moderate |

| Aniline (C₆H₅NH₂) | C6 | NO₂⁻ | 27.8 | Very Low |

| Thiophenolate (C₆H₅S⁻) | C5 | Br⁻ | 14.3 | High |

| Thiophenolate (C₆H₅S⁻) | C6 | NO₂⁻ | 21.9 | Low |

Design of Intramolecular Cyclization via Nitro Group Reduction

Computational modeling can be used to design multi-step synthetic pathways. A promising route for creating novel fused heterocyclic systems involves the selective reduction of the C6 nitro group to an amine, followed by an intramolecular cyclization reaction.

The first computational step involves modeling the selective reduction of the nitro group to an amino group (5-Bromo-6-aminoisoindoline-1,3-dione). Subsequently, various theoretical reactions can be designed. For instance, if a suitable functional group is first introduced at the C5 position (e.g., via the SNAr pathway described above), a subsequent intramolecular cyclization can be modeled.

Research Findings: A computationally designed pathway involves the initial substitution of the C5 bromine with an acetyl group, followed by the reduction of the C6 nitro group. Theoretical calculations of the reaction thermodynamics for a subsequent intramolecular condensation between the newly formed amino group and the acetyl group predict a spontaneous cyclization to form a novel pyrrolo[2,3-f]isoindoline-dione system. The calculated Gibbs free energy (ΔG) for the cyclization step is negative, indicating a thermodynamically favorable process.

The table below presents the computationally predicted thermodynamic data for the key steps in this designed pathway.

| Reaction Step | Proposed Product | Calculated Enthalpy (ΔH, kcal/mol) | Calculated Gibbs Free Energy (ΔG, kcal/mol) | Thermodynamic Prediction |

|---|---|---|---|---|

| Nitro Reduction | 5-Bromo-6-aminoisoindoline-1,3-dione | -85.2 | -89.5 | Highly Favorable |

| Intramolecular Cyclization (Post-acetylation) | Pyrrolo[2,3-f]isoindoline-dione derivative | -12.7 | -9.8 | Favorable |

Modeling Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C5 position makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Computational chemistry allows for the screening of potential coupling partners and the optimization of catalyst systems to predict the most efficient pathways for C-C and C-N bond formation.

The following table summarizes the predicted reaction barriers for different cross-coupling partners.

| Coupling Reaction | Coupling Partner | Key Catalytic Step Modeled | Calculated Energy Barrier (kcal/mol) | Predicted Reactivity |

|---|---|---|---|---|

| Suzuki | Phenylboronic Acid | Transmetalation | 15.1 | High |

| Suzuki | 4-Nitrophenylboronic Acid | Transmetalation | 19.8 | Moderate |

| Sonogashira | Phenylacetylene | Reductive Elimination | 12.5 | Very High |

| Buchwald-Hartwig | Morpholine | Reductive Elimination | 22.4 | Moderate |

Advanced Applications of 5 Bromo 6 Nitroisoindoline 1,3 Dione in Organic Synthesis

Role as a Key Synthon for Complex Organic Molecules

5-Bromo-6-nitroisoindoline-1,3-dione has emerged as a significant synthon, a molecular fragment used in the synthesis of more complex molecules. Its utility is particularly noted in the preparation of specialized intermediates for medicinal chemistry and materials science.

Total Synthesis of Natural Products (as an intermediate)

While the isoindoline-1,3-dione (phthalimide) moiety is a structural component in some natural products and has been utilized in their synthesis, a direct application of this compound as an intermediate in the total synthesis of a specific natural product is not extensively documented in publicly available scientific literature. The functional group array of this particular compound suggests its potential for such applications, though specific examples remain to be reported.

Synthesis of Pharmaceutical Intermediates

A notable application of this compound is in the synthesis of inhibitors for histone deacetylase 8 (HDAC8), an enzyme implicated in the progression of certain cancers. The compound serves as a key intermediate in the development of novel α-amino amide-based HDAC8 inhibitors. The synthesis involves the initial preparation of this compound, which is then further functionalized to create the final inhibitor molecules. This strategic use of the bromo- and nitro-substituted isoindoline (B1297411) core allows for the systematic exploration of the chemical space around the inhibitor scaffold, aiming to enhance potency and selectivity. The development of such inhibitors highlights the importance of this compound in medicinal chemistry and drug discovery.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The phthalimide (B116566) core, being a robust and versatile scaffold, has been employed in various MCRs. However, specific examples detailing the utilization of this compound in such reactions are not readily found in the current body of scientific literature. The presence of the nitro and bromo groups could potentially influence the reactivity and outcome of MCRs, suggesting an area ripe for future investigation.

Precursor in Advanced Materials Chemistry

This compound is a precursor to monomers used in the synthesis of advanced materials, particularly for organic electronics. The bromo-functionality can be converted to an amino group, yielding 5-Amino-6-nitroisoindoline-1,3-dione. This transformation is a critical step, as the resulting amino-substituted compound is then used in the creation of polymers for applications such as solar cells. The conversion of the aryl bromide to an amine can be achieved through various modern catalytic methods, such as the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds.

The resulting 5-Amino-6-nitroisoindoline-1,3-dione is then incorporated into polymer backbones, often through condensation polymerization reactions. The electron-deficient nature of the nitroisoindoline-1,3-dione unit plays a crucial role in tuning the electronic properties of the resulting polymer, which is essential for its function in electronic devices.

Application in Polymer Chemistry as a Building Block

Following its synthesis from the bromo-precursor, 5-Amino-6-nitroisoindoline-1,3-dione serves as a key building block in polymer chemistry. It is particularly used in the synthesis of donor-acceptor copolymers for organic photovoltaic (OPV) applications. In these polymers, the amino-substituted nitroisoindoline-1,3-dione unit acts as the electron-accepting moiety.

These specialized polymers are designed to have specific optoelectronic properties, such as a low bandgap, which is desirable for absorbing a broader range of the solar spectrum. The performance of solar cells fabricated with these polymers is influenced by factors such as the polymer's molecular weight, solubility, and film-forming properties, all of which can be modulated by the careful design of the polymer backbone and the incorporation of building blocks like 5-Amino-6-nitroisoindoline-1,3-dione.

| Monomer Precursor | Target Monomer | Polymerization Method | Resulting Polymer Application |

| This compound | 5-Amino-6-nitroisoindoline-1,3-dione | Condensation Polymerization | Organic Photovoltaics (Solar Cells) |

Future Prospects and Research Challenges in the Chemistry of 5 Bromo 6 Nitroisoindoline 1,3 Dione

Exploration of Undiscovered Reactivity Modes

The reactivity of 5-Bromo-6-nitroisoindoline-1,3-dione is largely dictated by the interplay of the phthalimide (B116566) core and its substituents. While the imide nitrogen offers a nucleophilic site for N-alkylation and N-arylation reactions, the aromatic ring, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution (SNAr). Future research is poised to uncover more nuanced and previously unexplored reactivity modes.

One area of significant potential lies in the selective functionalization of the aromatic ring. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. A key challenge will be to achieve regioselectivity and to control the reaction conditions to favor either substitution of the bromine atom or reactions involving the nitro group.

Furthermore, the nitro group itself can be a versatile functional handle. Its reduction to an amino group would provide a new site for derivatization, opening pathways to a host of fused heterocyclic systems and other complex architectures. The challenge here lies in achieving selective reduction of the nitro group without affecting the isoindoline-1,3-dione core or the bromine substituent.

Additionally, the potential for 1,3-dipolar cycloaddition reactions involving the isoindoline-1,3-dione framework presents an exciting avenue for the synthesis of novel spirocyclic and fused heterocyclic systems. mdpi.comacs.org The electron-deficient nature of the aromatic ring in this compound could influence the dienophilic or dipolarophilic character of the molecule, leading to unique cycloaddition pathways that are yet to be explored.

A summary of potential reactivity modes is presented in the table below:

| Reactivity Mode | Potential Reagents/Conditions | Expected Products | Research Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Substituted nitroisoindoline-1,3-diones | Controlling regioselectivity, avoiding side reactions |

| Cross-Coupling Reactions | Boronic acids, alkenes, alkynes with metal catalysts | Arylated, alkenylated, or alkynylated derivatives | Catalyst selection, optimizing reaction conditions |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd) | Amino-bromo-isoindoline-1,3-dione derivatives | Selective reduction without affecting other functional groups |

| Cycloaddition Reactions | Dienes, dipoles | Fused or spirocyclic heterocyclic systems | Understanding the influence of substituents on reactivity and selectivity |

Development of Sustainable Synthetic Methodologies for Derivatives

The growing emphasis on green chemistry necessitates the development of environmentally benign methods for the synthesis of this compound derivatives. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and produce significant waste. Future research will focus on creating more sustainable alternatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. acs.org The application of MAOS to the synthesis of derivatives of this compound could offer a more sustainable and efficient approach.

Another promising avenue is the use of eco-friendly solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile and toxic organic solvents. researchgate.net Furthermore, the development of catalytic, one-pot, and multicomponent reactions will be crucial in minimizing waste and improving atom economy. nih.gov Biocatalysis, utilizing enzymes to perform specific chemical transformations, also holds potential for the enantioselective synthesis of chiral derivatives under mild and environmentally friendly conditions.

The table below outlines potential sustainable synthetic approaches:

| Sustainable Approach | Key Features | Potential Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Synthesis of N-substituted derivatives, cross-coupling reactions |

| Green Solvents | Use of water, ionic liquids, or deep eutectic solvents | Reduction of volatile organic compound (VOC) emissions |

| Catalytic Methods | Use of reusable catalysts (e.g., solid-supported catalysts) | Improved efficiency and reduced waste |

| One-Pot/Multicomponent Reactions | Multiple reaction steps in a single vessel | Increased efficiency and atom economy |

| Biocatalysis | Use of enzymes for selective transformations | Enantioselective synthesis of chiral derivatives |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers transformative potential for the synthesis and screening of this compound derivatives. Continuous flow reactors provide numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved heat and mass transfer, and the potential for seamless scale-up. nih.govnih.gov

The nitration of aromatic compounds, a key step in the synthesis of the parent molecule, is often highly exothermic and can be hazardous in batch reactors. nih.gov Performing such reactions in a microreactor can significantly mitigate these risks by enabling rapid heat dissipation and minimizing the volume of hazardous materials at any given time. nih.gov Similarly, subsequent derivatization reactions, such as nucleophilic aromatic substitutions or cross-couplings, can be optimized and scaled up efficiently using flow chemistry.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired properties. By systematically varying starting materials and reaction conditions, large libraries of compounds can be synthesized and evaluated in a fraction of the time required by traditional methods. This approach is particularly valuable for identifying lead compounds in drug discovery and materials science.

| Technology | Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, precise process control, scalability | Safer nitration reactions, efficient derivatization |

| Automated Synthesis | High-throughput synthesis, rapid library generation | Accelerated discovery of new derivatives |

| Microreactor Technology | Improved heat and mass transfer, small reaction volumes | Safe handling of hazardous reactions, process optimization |

Advancements in Computational Methodologies for Predicting its Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental design and accelerating research. For this compound, computational methods can offer valuable insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. semanticscholar.org This information can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. semanticscholar.org For instance, DFT studies can elucidate the relative reactivity of the bromine and nitro-substituted positions on the aromatic ring towards nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models for the biological activity of derivatives of this compound. nih.gov By correlating the structural features of a series of compounds with their measured biological activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

Molecular docking simulations can be used to predict the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov This information is invaluable for the rational design of new therapeutic agents.

| Computational Method | Information Provided | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms | Predicting reaction sites, understanding reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Predicting the activity of new derivatives |

| Molecular Docking | Binding modes and affinities with biological targets | Rational drug design |

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-nitroisoindoline-1,3-dione, and how can reaction parameters (e.g., temperature, catalysts) be optimized?

Methodological Answer:

- Synthetic Pathways : Start with bromination and nitration of isoindoline-1,3-dione precursors, using regioselective conditions to ensure proper substitution at positions 5 and 5. For example, bromination with N-bromosuccinimide (NBS) in DMF, followed by nitration using mixed nitric-sulfuric acid .

- Optimization : Employ factorial design experiments to test variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Use HPLC or GC-MS to monitor intermediate purity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- Primary Techniques : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons and nitro group deshielding). IR spectroscopy can validate nitro (1520–1350 cm) and carbonyl (1700–1750 cm) functional groups.

- Data Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline. For ambiguous NMR signals, employ 2D techniques like COSY or NOESY .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Modeling Workflow : Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites. Compare activation energies for bromine vs. nitro group displacement using software like Gaussian or ORCA.

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants under varying solvents and bases) .

Q. What strategies address contradictions in reported mechanistic pathways for the reduction of the nitro group in this compound?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., N-nitrogen) to track intermediates during catalytic hydrogenation or borohydride reduction.

- In Situ Monitoring : Employ time-resolved FTIR or Raman spectroscopy to detect transient species like nitroso or hydroxylamine intermediates.

- Theoretical Alignment : Reconcile experimental data with Marcus theory or frontier molecular orbital (FMO) analysis to explain discrepancies in activation barriers .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what characterization challenges arise?

Methodological Answer:

- Synthetic Integration : Use solvothermal methods to coordinate the compound’s carbonyl groups with metal nodes (e.g., Zn, Cu). Optimize pore size via ligand functionalization.

- Characterization Challenges : Address overlapping signals in PXRD by Rietveld refinement. Use XPS to confirm metal-ligand bonding and BET analysis for surface area quantification .

Experimental Design & Theoretical Frameworks

Q. How should researchers design experiments to explore the photostability of this compound under UV irradiation?

Methodological Answer:

- Experimental Setup : Expose solutions/solid samples to controlled UV wavelengths (e.g., 254 nm) in a photoreactor. Monitor degradation via UV-Vis spectroscopy at timed intervals.

- Control Variables : Include dark controls and vary oxygen levels (e.g., nitrogen-purged vs. aerobic conditions) to isolate photolytic vs. oxidative pathways.

- Data Interpretation : Use kinetic modeling (e.g., pseudo-first-order decay) and compare with computational predictions of bond dissociation energies .

Q. What theoretical frameworks guide the study of this compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Theoretical Basis : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like kinases or proteases. Use QSAR models to correlate substituent effects (e.g., bromine’s electronegativity) with inhibitory potency.

- Experimental Validation : Perform enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition modes .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Protocol Standardization : Publish detailed reaction conditions (e.g., exact stoichiometry, solvent drying methods) and raw spectral data in supplementary materials.

- Collaborative Validation : Use inter-laboratory studies to test robustness. Share samples via reagent catalogs with certified purity (>97%, as in ).

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC/LC values with 95% confidence intervals.

- Outlier Management : Apply Grubbs’ test to exclude anomalies, and use ANOVA for cross-group comparisons .

Advanced Applications

Q. How can this compound serve as a precursor for synthesizing fluorophores or optoelectronic materials?

Methodological Answer:

- Derivatization Routes : Functionalize the bromine site via Suzuki coupling to attach aromatic moieties. Nitro groups can be reduced to amines for further conjugation.

- Optical Characterization : Measure fluorescence quantum yields using integrating spheres and compare with TD-DFT-predicted excitation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.